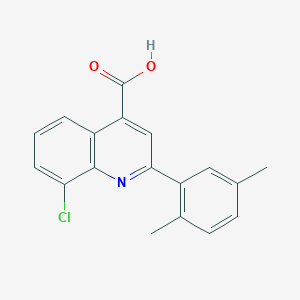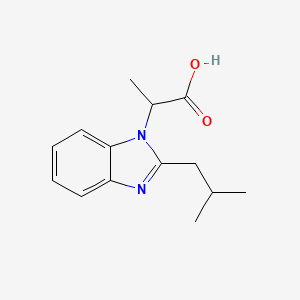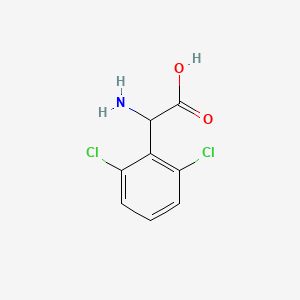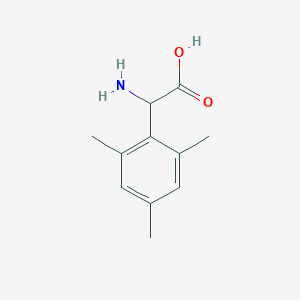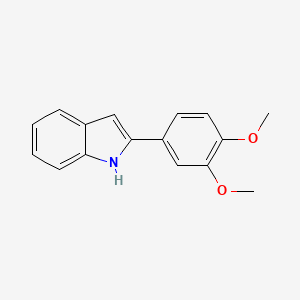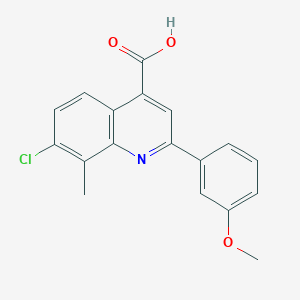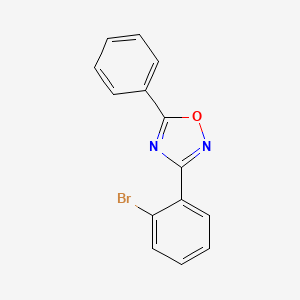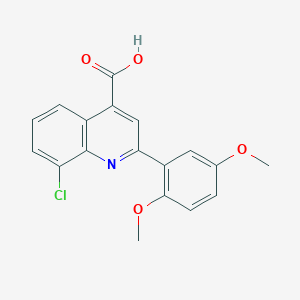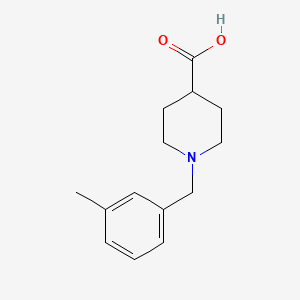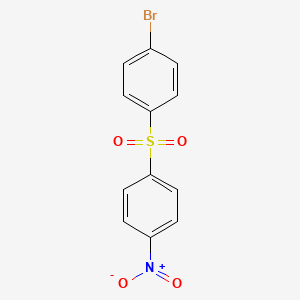
1-(4-Bromophenyl)sulfonyl-4-nitrobenzene
Übersicht
Beschreibung
1-(4-Bromophenyl)sulfonyl-4-nitrobenzene is a chemical compound that is part of a broader class of organic molecules known as sulfones, which contain a sulfonyl functional group attached to two carbon atoms. The presence of both a bromine atom and a nitro group on the benzene rings suggests that this compound could be reactive and useful in various chemical synthesis applications.
Synthesis Analysis
The synthesis of related sulfone compounds often involves reactions with halogenated reagents. For instance, the synthesis of 4-formylbenzene sulfonic acid involves the bromination of 4-methylbenzenesulfonic acid followed by acidic hydrolysis and oxidation . Similarly, polycondensation reactions involving 4-bromomethylbenzyl bromide with sulfinate compounds have been used to create polymers with sulfone linkages . These methods indicate that halogenated sulfones can be synthesized through halogenation and subsequent reactions of sulfonic acid derivatives.
Molecular Structure Analysis
The molecular structure of sulfone compounds can be complex, as evidenced by the crystal structure analysis of a related compound, 2-(4'-carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, which exhibits a twist-nitro-proximal conformation with dissimilar dihedral angles between the rings and the central C—S—C plane . This suggests that 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene may also exhibit interesting conformational characteristics due to the presence of electron-withdrawing groups that can affect the overall geometry of the molecule.
Chemical Reactions Analysis
The reactivity of halogenated nitrobenzene compounds can vary depending on the reaction conditions. For example, the radical anion of 1-bromo-4-nitrobenzene shows increased reactivity in an ionic liquid compared to conventional solvents, leading to the formation of nitrobenzene radical anion and bromide ions . This suggests that 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene could also participate in radical reactions under certain conditions. Additionally, the reaction of 4'-nitrobenzenesulfenanilide with hydrobromic acid in the presence of alkenes and alkynes results in the formation of bromoalkyl phenyl sulfides, indicating that sulfone compounds can be involved in electrophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone compounds are influenced by their functional groups. The presence of a nitro group and a bromine atom in 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene would likely contribute to its reactivity and physical properties such as solubility and melting point. The thermal stability of sulfone polymers, as shown in the study of polycondensation reactions, is lower than that of commercial poly(ether sulfone)s, which could be relevant when considering the thermal stability of 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene . The reactivity in different solvents, as seen with the radical anion of 1-bromo-4-nitrobenzene, also suggests that the solvent can significantly influence the behavior of such compounds .
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
1-(4-Bromophenyl)sulfonyl-4-nitrobenzene is utilized in organic synthesis processes. For instance, Lupi et al. (2009) demonstrated its use in the stereoselective conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters. This process is significant in the synthesis of alpha-quaternary alpha-amino acid derivatives, highlighting the compound's role in producing complex organic molecules (Lupi et al., 2009).
Electrochemical Studies
Ernst et al. (2013) explored the electrochemical behavior of 1-bromo-4-nitrobenzene radical anions in room temperature ionic liquids. Their research indicates that this compound exhibits unique reactivity in such environments, contrasting its behavior in conventional non-aqueous solvents. This study is pivotal in understanding the electrochemical properties of 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene derivatives (Ernst et al., 2013).
Nonlinear Optical Properties
Research by Parol et al. (2020) discusses the growth of single crystals of chalcone derivatives, including 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene related compounds. These materials exhibit significant nonlinear optical properties, useful in photonics and telecommunications (Parol et al., 2020).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, this compound plays a role in the synthesis of various drugs. For example, Klok et al. (2006) used a derivative of 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene in the synthesis of N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, a compound used in medical imaging (Klok et al., 2006).
Polymer Chemistry
In the field of polymer chemistry, Sato and Yokoyama (1984) described the use of a 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene derivative in the synthesis of polysulfones. These materials have applications in high-performance plastics, engineering, and material science (Sato & Yokoyama, 1984).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHAXWUKVPWYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

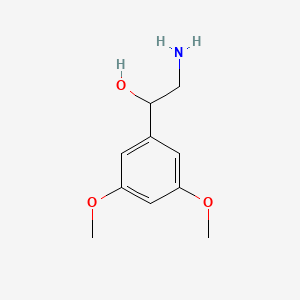
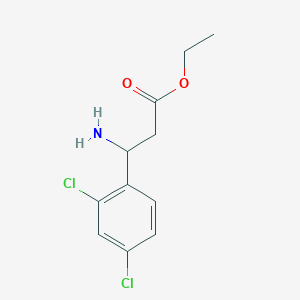
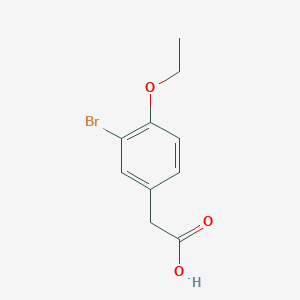
![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)
